amino}cyclobutan-1-ol CAS No. 2158139-63-8](/img/structure/B3014539.png)
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle tone. The inhibition of GABA transaminase by CPP-115 results in increased levels of GABA in the brain, which can have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders.
Mecanismo De Acción
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which can have therapeutic effects in conditions such as epilepsy, addiction, and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a range of effects on neurotransmission and behavior. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to reduced excitability and increased relaxation. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has several advantages as a tool compound for research. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABA levels in the brain. It also has good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, this compound has some limitations as a research tool. It is not selective for GABA transaminase, and can also inhibit other enzymes in the brain. It also has limited solubility in aqueous solutions, which can make dosing and administration challenging.
Direcciones Futuras
There are several potential future directions for research on 2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol. One area of interest is the development of more selective inhibitors of GABA transaminase, which could reduce off-target effects and improve therapeutic efficacy. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is interest in the clinical development of this compound for the treatment of epilepsy, addiction, and anxiety disorders.
Métodos De Síntesis
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzylamine with cyclobutanone, followed by reduction with lithium aluminum hydride and protection of the resulting alcohol with a tert-butyldimethylsilyl (TBDMS) group. The final step involves deprotection of the TBDMS group to yield this compound.
Aplicaciones Científicas De Investigación
2-{[(2-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol has been extensively studied in preclinical models of epilepsy, addiction, and anxiety disorders. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms. In anxiety models, this compound has been shown to reduce anxiety-like behavior.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-14(11-6-7-12(11)15)8-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMYNMBSBENHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)
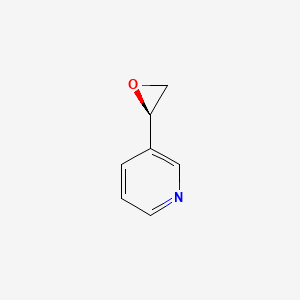
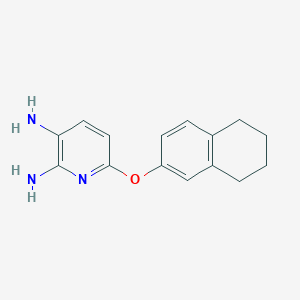
![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3014468.png)
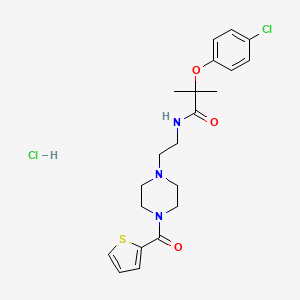
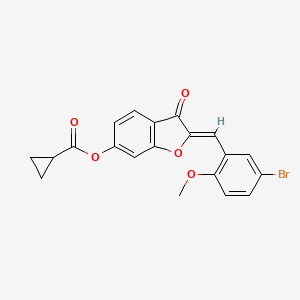

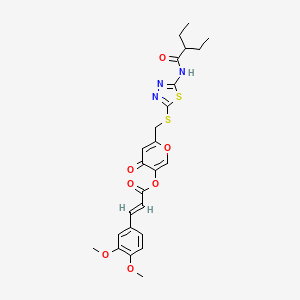
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3014476.png)

![(E)-N'-(5-(4-fluorophenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B3014478.png)
![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)